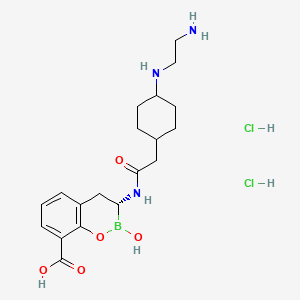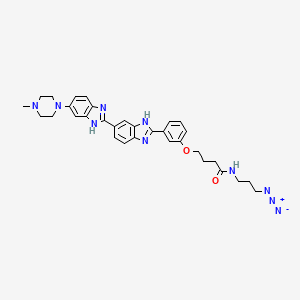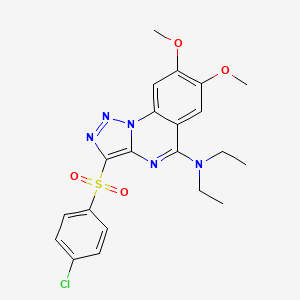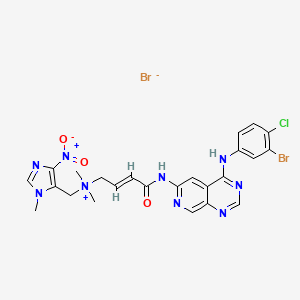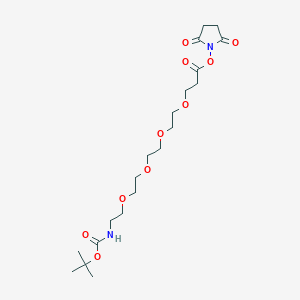
Éster de t-Boc-N-amido-PEG4-NHS
Descripción general
Descripción
t-Boc-N-amido-PEG4-NHS ester: is a polyethylene glycol derivative containing an N-hydroxysuccinimide ester and a tert-butyloxycarbonyl-protected amino group. The tert-butyloxycarbonyl group can be deprotected under mild acidic conditions to form the free amine. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Aplicaciones Científicas De Investigación
t-Boc-N-amido-PEG4-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in the development of antibody-drug conjugates
Biology: Utilized in the labeling of proteins and oligonucleotides for various biological assays
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of new materials and nanotechnology.
Mecanismo De Acción
Target of Action
The primary target of t-Boc-N-amido-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used to label these targets, which can be useful in the development of antibody drug conjugates .
Mode of Action
t-Boc-N-amido-PEG4-NHS ester is a PEG derivative containing an NHS ester and a Boc-protected amino group . The NHS ester group in the compound reacts with the primary amines (-NH2) of proteins and other amine-containing molecules to form covalent bonds . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Pharmacokinetics
As a peg derivative, it is known to have increased solubility in aqueous media , which can influence its bioavailability and distribution within the body.
Result of Action
The result of the action of t-Boc-N-amido-PEG4-NHS ester is the labeling of primary amines in proteins and other amine-containing molecules . This can influence the function and interactions of these targets, leading to molecular and cellular effects that depend on the specific targets and their roles within the body.
Action Environment
The action of t-Boc-N-amido-PEG4-NHS ester can be influenced by various environmental factors. For instance, the compound’s NHS ester group is reactive under physiological conditions, while the Boc group can be deprotected under mild acidic conditions . Therefore, factors such as pH and temperature can influence the compound’s reactivity and stability. Additionally, the hydrophilic PEG spacer in the compound can enhance its solubility in aqueous environments , potentially influencing its efficacy in different biological contexts.
Análisis Bioquímico
Biochemical Properties
t-Boc-N-amido-PEG4-NHS ester plays a crucial role in biochemical reactions, particularly in the labeling and modification of primary amines (-NH2) in proteins, amine-modified oligonucleotides, and other amine-containing molecules . The NHS ester reacts with primary amines to form stable amide bonds, facilitating the conjugation of PEG to biomolecules. This modification can improve the solubility, stability, and bioavailability of the target molecules. The t-Boc group can be deprotected under mild acidic conditions to reveal a free amine, allowing further functionalization .
Cellular Effects
t-Boc-N-amido-PEG4-NHS ester influences various cellular processes by modifying proteins and other biomolecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the properties of the modified biomolecules . For example, PEGylation of proteins can enhance their stability and reduce immunogenicity, leading to improved therapeutic efficacy. Additionally, the modification of oligonucleotides with t-Boc-N-amido-PEG4-NHS ester can enhance their cellular uptake and stability, potentially improving their effectiveness in gene therapy applications .
Molecular Mechanism
The molecular mechanism of t-Boc-N-amido-PEG4-NHS ester involves the formation of stable amide bonds between the NHS ester and primary amines in target biomolecules . This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of an amide bond. The t-Boc group can be removed under mild acidic conditions to expose a free amine, allowing for further functionalization or conjugation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of t-Boc-N-amido-PEG4-NHS ester can change over time due to its stability and degradation properties . The compound is generally stable when stored at 2-8°C, but it can degrade over time, especially under harsh conditions. Long-term studies have shown that the PEGylation of biomolecules with t-Boc-N-amido-PEG4-NHS ester can lead to sustained improvements in their stability and bioavailability . The stability of the modified biomolecules can be affected by factors such as pH, temperature, and the presence of proteases .
Dosage Effects in Animal Models
The effects of t-Boc-N-amido-PEG4-NHS ester in animal models can vary with different dosages . At low doses, the compound can effectively modify target biomolecules without causing significant toxicity or adverse effects. At high doses, t-Boc-N-amido-PEG4-NHS ester may cause toxic effects, such as inflammation or immune responses, due to the accumulation of PEGylated biomolecules . Threshold effects have been observed, where the benefits of PEGylation are maximized at optimal dosages, while higher dosages can lead to diminishing returns or adverse effects .
Metabolic Pathways
t-Boc-N-amido-PEG4-NHS ester is involved in metabolic pathways that include the modification and degradation of PEGylated biomolecules . The compound interacts with enzymes such as esterases and proteases, which can cleave the PEG moiety from the modified biomolecules. This process can affect the metabolic flux and levels of metabolites in cells and tissues . Additionally, the deprotection of the t-Boc group under acidic conditions can release free amines, which can participate in further metabolic reactions .
Transport and Distribution
t-Boc-N-amido-PEG4-NHS ester is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The hydrophilic PEG spacer increases the solubility of the compound in aqueous media, facilitating its distribution in biological systems. The compound can accumulate in specific tissues or cellular compartments, depending on the properties of the modified biomolecules and the presence of targeting signals .
Subcellular Localization
The subcellular localization of t-Boc-N-amido-PEG4-NHS ester and its effects on activity or function depend on the targeting signals and post-translational modifications of the modified biomolecules . The compound can be directed to specific compartments or organelles within cells, such as the nucleus, mitochondria, or endoplasmic reticulum, through the use of targeting peptides or other localization signals . This localization can influence the activity and function of the modified biomolecules, potentially enhancing their therapeutic efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG4-NHS ester involves the reaction of polyethylene glycol with N-hydroxysuccinimide and tert-butyloxycarbonyl-protected amine. The reaction typically occurs in an organic solvent such as dichloromethane or dimethylformamide. The tert-butyloxycarbonyl group is introduced to protect the amine group during the reaction, and it can be removed under mild acidic conditions such as trifluoroacetic acid or dilute hydrochloric acid.
Industrial Production Methods: Industrial production of t-Boc-N-amido-PEG4-NHS ester follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high purity and yield. The product is typically purified using techniques such as high-performance liquid chromatography and stored at low temperatures to maintain stability.
Análisis De Reacciones Químicas
Types of Reactions: t-Boc-N-amido-PEG4-NHS ester undergoes several types of chemical reactions, including:
Deprotection: The tert-butyloxycarbonyl group can be removed under mild acidic conditions to yield the free amine.
Substitution: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid or dilute hydrochloric acid.
Substitution: Primary amines in the presence of a suitable solvent such as dimethylformamide or dichloromethane
Major Products:
Deprotection: Free amine.
Substitution: Amide bonds formed with primary amines.
Comparación Con Compuestos Similares
- t-Boc-N-amido-PEG1-NHS ester
- t-Boc-N-amido-PEG2-NHS ester
- t-Boc-N-amido-PEG3-NHS ester
- t-Boc-N-amido-PEG5-NHS ester
- t-Boc-N-amido-PEG6-NHS ester
- t-Boc-N-amido-PEG7-NHS ester
- t-Boc-N-amido-PEG8-NHS ester
- t-Boc-N-amido-PEG10-NHS ester
- t-Boc-N-amido-PEG12-NHS ester
- t-Boc-N-amido-PEG16-NHS ester
Uniqueness: t-Boc-N-amido-PEG4-NHS ester is unique due to its specific polyethylene glycol spacer length, which provides an optimal balance between solubility and reactivity. This compound is particularly useful in applications requiring a hydrophilic spacer to increase solubility in aqueous media while maintaining the ability to form stable amide bonds with primary amines .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O10/c1-20(2,3)31-19(26)21-7-9-28-11-13-30-15-14-29-12-10-27-8-6-18(25)32-22-16(23)4-5-17(22)24/h4-15H2,1-3H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPGGUMKDXTEDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


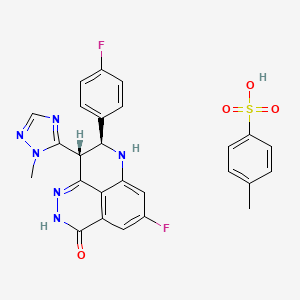
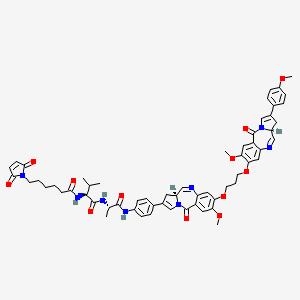
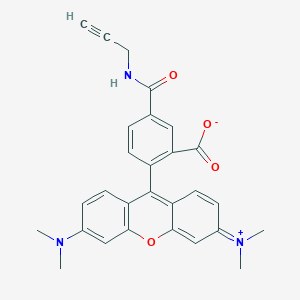
![5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B611137.png)


![[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B611145.png)
![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B611148.png)
